molecular formula C17H36ClNO2 B2887459 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride CAS No. 1217640-75-9

1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Cat. No.: B2887459
CAS No.: 1217640-75-9
M. Wt: 321.93
InChI Key: SUINKRKJDXKXRY-UHFFFAOYSA-N
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Description

1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentyl group, a trimethylpentyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the cyclopentyl ether: The starting material, 2-methylcyclopentanol, is reacted with an appropriate alkylating agent under basic conditions to form the cyclopentyl ether.

    Amination: The intermediate is then subjected to amination using 2,4,4-trimethylpentan-2-amine in the presence of a suitable catalyst.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: for precise control over reaction conditions.

    Continuous flow reactors: for large-scale production.

    Purification processes: such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biochemical studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceuticals: Potential use in drug development due to its unique structure.

Industry

    Material science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol
  • 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol acetate

Uniqueness

1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its free base or acetate counterparts. This makes it particularly valuable in applications requiring high solubility and stability.

Properties

IUPAC Name

1-(2-methylcyclopentyl)oxy-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-13-8-7-9-15(13)20-11-14(19)10-18-17(5,6)12-16(2,3)4;/h13-15,18-19H,7-12H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUINKRKJDXKXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1OCC(CNC(C)(C)CC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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